molecular formula C17H20N4O3 B2422529 N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797078-15-9

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No. B2422529
M. Wt: 328.372
InChI Key: DFDNZWQETCQDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” is a pyrimidine derivative. Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as building blocks in drug discovery and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” would likely be complex due to the presence of multiple functional groups. The morpholino group and the pyrimidin-2-yl group are both heterocyclic structures, which can contribute to the complexity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” would likely depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including protodeboronation .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

The novel oxazolidinone analogs, including derivatives of the morpholinopyrimidinyl methyl phenoxyacetamide class, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds have been found effective against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, Streptococcus pneumoniae, and Mycobacterium tuberculosis, among others. Notably, they are not cross-resistant to other commonly used antibacterial agents, indicating a unique mechanism of action and potential for treating drug-resistant infections (Zurenko et al., 1996). Additionally, some pyrimidine-triazole derivatives synthesized from morpholin-3-one showed antimicrobial activity against selected bacterial and fungal strains, suggesting their potential application in addressing a broad spectrum of microbial infections (Majithiya & Bheshdadia, 2022).

Cancer Research

Several studies have focused on the potential of morpholinopyrimidinyl methyl phenoxyacetamide derivatives in cancer research, particularly targeting the PI3K/AKT/mTOR pathway, which plays a crucial role in the development of many cancers. For instance, derivatives like GDC-0980 have been characterized for their absorption, disposition, and efficacy in cancer models, with predictions of their pharmacokinetics and efficacy in humans supporting their clinical development (Salphati et al., 2012). Additionally, the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers highlight the therapeutic potential of this chemical class in oncology (Certal et al., 2014).

Antimalarial Activity

Research into novel leads for malaria treatment has identified aminoacetamide-based compounds, including those related to the morpholinopyrimidinyl scaffold, with low-nanomolar activity against Plasmodium falciparum. These compounds have shown promise as both effective antimalarial agents and potential transmission-blocking drugs, although challenges in optimizing their solubility and stability for in vivo studies remain (Norcross et al., 2019).

Future Directions

The future directions for research on “N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide” would likely depend on its biological activities. Pyrimidine derivatives are a promising area of research in drug discovery due to their diverse biological activities .

properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(13-24-14-4-2-1-3-5-14)19-12-15-18-7-6-16(20-15)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNZWQETCQDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide

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